ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-yl)sulfanyl]acetate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through reactions such as esterification, amidation, and sulfanylation. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
Scientific Research Applications
Ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-yl)sulfanyl]acetate can be compared with similar compounds, such as:
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares a similar phenethyl structure but lacks the complex triazatetracyclo core.
3,4-Dimethoxyphenethylamine: This compound is a simpler analogue with similar functional groups but a less complex overall structure.
The uniqueness of ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0
Properties
IUPAC Name |
ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzimidazolo[1,2-c]quinazolin-6-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S/c1-4-38-26(34)17-39-29-32-22-16-19(10-11-20(22)27-31-21-7-5-6-8-23(21)33(27)29)28(35)30-14-13-18-9-12-24(36-2)25(15-18)37-3/h5-12,15-16H,4,13-14,17H2,1-3H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCPCHLBAXGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=NC5=CC=CC=C5N41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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